molecular formula C11H9ClN2O4 B1420286 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione CAS No. 1097788-45-8

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Cat. No. B1420286
CAS RN: 1097788-45-8
M. Wt: 268.65 g/mol
InChI Key: KRTVEUXHLKRIJA-UHFFFAOYSA-N
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Description

“1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and the ability to introduce stereochemistry into the molecule . The presence of the 4-chloro-3-nitrophenyl group in this particular derivative could potentially enhance its biological activity by providing additional sites for molecular interactions. This compound could be explored for its pharmacological properties, with potential applications in the development of new therapeutic agents.

Enzyme Inhibition Studies

Pyrrolidine derivatives have been evaluated for their inhibitory activity on various enzymes. For instance, similar structures have been studied for their effect on carbonic anhydrase isoenzymes, which are involved in diseases like glaucoma and epilepsy . The specific substitution pattern of “1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione” might offer unique interactions with enzyme active sites, leading to novel inhibitors.

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the creation of enantiomerically pure compounds, which is crucial in drug synthesis. The different stereoisomers of this compound could be separated and tested for their biological activities, as they may exhibit different pharmacological profiles due to their distinct binding modes to proteins .

properties

IUPAC Name

1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O4/c12-8-2-1-7(5-9(8)14(17)18)6-13-10(15)3-4-11(13)16/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTVEUXHLKRIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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